1-(1-Benzylcyclohexyl)piperidine

Description

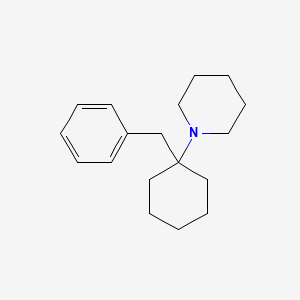

Structure

3D Structure

Properties

CAS No. |

22912-07-8 |

|---|---|

Molecular Formula |

C18H27N |

Molecular Weight |

257.4 g/mol |

IUPAC Name |

1-(1-benzylcyclohexyl)piperidine |

InChI |

InChI=1S/C18H27N/c1-4-10-17(11-5-1)16-18(12-6-2-7-13-18)19-14-8-3-9-15-19/h1,4-5,10-11H,2-3,6-9,12-16H2 |

InChI Key |

XYIUBCYNWDTIAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CC2=CC=CC=C2)N3CCCCC3 |

Origin of Product |

United States |

Chemical Synthesis and Derivative Development of 1 1 Benzylcyclohexyl Piperidine

Established Synthetic Pathways for 1-(1-Benzylcyclohexyl)piperidine

The primary and most well-documented method for synthesizing this compound is analogous to the original synthesis of Phencyclidine (PCP) and its derivatives. tandfonline.comnih.gov This pathway is a two-step process that begins with the formation of a key intermediate, followed by a Grignard reaction.

The first step is the synthesis of 1-piperidinocyclohexanecarbonitrile (B162700) (PCC). This reaction, a form of the Strecker amino-acid synthesis, involves the condensation of cyclohexanone (B45756), piperidine (B6355638), and an alkali metal cyanide, typically potassium cyanide (KCN). prepchem.com In a typical procedure, piperidine hydrochloride and potassium cyanide are dissolved, and cyclohexanone is added, leading to the formation of the α-aminonitrile intermediate, PCC. prepchem.com

The second and final step is the reaction of the PCC intermediate with a Grignard reagent. For the synthesis of BCP, this involves the preparation of benzylmagnesium bromide. This is achieved by reacting benzyl (B1604629) bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net The resulting Grignard reagent is then added to the PCC solution. The nucleophilic benzyl group attacks the electrophilic carbon of the nitrile, and subsequent hydrolysis of the intermediate imine yields the final product, this compound. tandfonline.comnih.gov This Grignard reaction is a versatile and widely used method for creating the C-C bond between the cyclohexyl and aryl moieties in the arylcyclohexylamine family. tandfonline.com

Table 1: Two-Step Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Cyclohexanone, Piperidine | Potassium Cyanide (KCN), Ethanol/Water | 1-Piperidinocyclohexanecarbonitrile (PCC) | Strecker Aminonitrile Synthesis |

| 2 | 1-Piperidinocyclohexanecarbonitrile (PCC), Benzyl Bromide | Magnesium (Mg), Anhydrous Ether (e.g., THF) | this compound (BCP) | Grignard Reaction |

Methodologies for Structural Analog Generation

The development of structural analogs of BCP is a key area of research, aimed at exploring structure-activity relationships. Modifications are typically made to one of three distinct regions of the molecule: the aryl group, the cyclohexyl ring, or the amine moiety. wikipedia.org

Aryl Group Modification: The benzyl group of BCP can be replaced with a variety of other aromatic or heteroaromatic systems. A prominent example from the broader arylcyclohexylamine class is the substitution of the phenyl ring with a thiophene (B33073) ring, which results in compounds like Tenocyclidine (TCP). tandfonline.com Another example is the synthesis of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP), where a benzothiophene (B83047) group is attached to the cyclohexane (B81311) ring. nih.gov Modifications can also include adding substituents to the phenyl ring itself, such as methoxy (B1213986) groups, to alter the electronic and steric properties of the molecule. nih.gov

Cyclohexyl Ring Modification: The cyclohexane ring can be substituted to create new analogs. For instance, adding a methyl group to the cyclohexane ring of PCP results in a series of methylated derivatives. wikipedia.org These modifications can introduce chirality into the molecule, leading to stereoisomers with potentially different chemical properties.

Amine Moiety Modification: The piperidine ring is a frequent target for modification. It can be replaced with other cyclic amines, such as pyrrolidine (B122466) to yield rolicyclidine (B1679511) (PCPy), or morpholine. tandfonline.comwikipedia.org Alternatively, the tertiary amine can be altered by replacing the piperidine ring with N-substituted acyclic amines. For example, replacing the piperidine with an N-ethylamino group results in eticyclidine (B1671695) (PCE). tandfonline.com

Table 2: Examples of Structural Analogs based on Molecular Scaffolding

| Compound Name | Core Structure Modification | Modified Moiety |

|---|---|---|

| Tenocyclidine (TCP) | Aryl Group | Thiophene replaces Phenyl |

| Rolicyclidine (PCPy) | Amine Moiety | Pyrrolidine replaces Piperidine |

| Eticyclidine (PCE) | Amine Moiety | N-Ethylamino replaces Piperidine |

| 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) | Aryl Group | Benzothiophene replaces Phenyl |

Advanced Synthetic Techniques in Arylcyclohexylamine Chemistry

While the Grignard reaction remains a cornerstone of arylcyclohexylamine synthesis, more advanced techniques are being explored to enhance efficiency, stereocontrol, and molecular diversity.

Asymmetric Synthesis: Many structural modifications, particularly to the cyclohexyl ring, introduce stereocenters. Asymmetric synthesis is crucial for preparing specific enantiomers or diastereomers, which can exhibit different biological activities. This can be achieved using chiral auxiliaries, catalysts, or starting materials to guide the stereochemical outcome of a reaction. For example, the addition of Grignard reagents to chiral N-sulfinyl imines derived from piperidones can produce 4-amino-4-benzylpiperidines with high stereoselectivity, demonstrating a modern approach to constructing key structural motifs. deakin.edu.au

Tandem and Cascade Reactions: Modern organic synthesis increasingly favors tandem or cascade reactions, where multiple chemical transformations occur in a single pot. These processes are highly efficient as they reduce the number of purification steps, saving time and resources. The development of novel cyclization cascades can provide rapid access to complex piperidine-containing structures from simpler acyclic precursors.

Synthesis of Conformationally Restricted Analogs: To better understand how these molecules interact with their biological targets, chemists synthesize conformationally restricted or rigid analogs. odu.edu By locking the molecule into a specific shape, researchers can probe the optimal conformation for binding. An example is the synthesis of derivatives where the phenyl and cyclohexyl rings are fused into a tetralone system, which restricts the rotational freedom between the two rings. nih.gov These advanced synthetic strategies are vital for the continued exploration of the chemical space around arylcyclohexylamines.

Table of Mentioned Chemical Compounds

| Compound Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| Phencyclidine (PCP) | 1-(1-Phenylcyclohexyl)piperidine |

| 1-Piperidinocyclohexanecarbonitrile (PCC) | 1-(1-Cyanocyclohexyl)piperidine |

| Cyclohexanone | Cyclohexanone |

| Piperidine | Piperidine |

| Potassium Cyanide | KCN |

| Benzyl Bromide | Benzyl Bromide |

| Magnesium | Mg |

| Tenocyclidine (TCP) | 1-[1-(2-Thienyl)cyclohexyl]piperidine |

| 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) | 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine |

| Rolicyclidine (PCPy) | 1-(1-Phenylcyclohexyl)pyrrolidine |

| Eticyclidine (PCE) | N-Ethyl-1-phenylcyclohexan-1-amine |

| Pyrrolidine | Pyrrolidine |

| Morpholine | Morpholine |

| N-sulfinyl imines | N-sulfinyl imines |

Molecular Pharmacology and Receptor Interaction Profiles of 1 1 Benzylcyclohexyl Piperidine

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a primary target for phencyclidine and its analogs. It is therefore highly probable that 1-(1-Benzylcyclohexyl)piperidine also functions as an antagonist at this receptor.

Characterization of Binding Sites and Allosteric Modulation

PCP and related compounds are known to be non-competitive antagonists of the NMDA receptor. They exert their effects by binding to a specific site located within the ion channel pore of the receptor complex. This binding site, often referred to as the "PCP binding site," is distinct from the binding sites for the primary agonists, glutamate (B1630785) and glycine.

The binding of BCP's structural analog, PCP, to this site is state-dependent, meaning it binds preferentially when the ion channel is in the open state. nih.gov The activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) is a prerequisite for the channel to open, allowing PCP to enter and occlude it. This mechanism effectively blocks the influx of calcium ions, which is the primary signaling function of the NMDA receptor. This interaction is a form of allosteric modulation, as the binding of the antagonist to a site within the channel pore indirectly influences the receptor's function without directly competing with the agonist binding sites.

Research on various PCP analogs has demonstrated that modifications to the aromatic or alicyclic rings can influence binding affinity for the NMDA receptor. For instance, hydroxylation of the phenyl or cyclohexyl ring of PCP generally leads to a decrease in its affinity for the [3H]PCP binding site. nih.gov The substitution of the phenyl group in PCP with a benzyl (B1604629) group in BCP may alter its binding kinetics and affinity, though specific data are not available.

Functional Consequences of NMDA Receptor Interaction

The functional consequence of BCP's presumed antagonism at the NMDA receptor is the inhibition of ion flow through the channel. By blocking the NMDA receptor channel, BCP would prevent the calcium influx that is critical for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

The blockade of NMDA receptors by PCP is known to produce a range of effects, including dissociative anesthesia, analgesia, and psychotomimetic symptoms. These effects are a direct result of the widespread disruption of glutamatergic neurotransmission throughout the brain. It is plausible that BCP would elicit a similar spectrum of functional consequences, with the specific potency and side-effect profile being dependent on its unique pharmacokinetic and pharmacodynamic properties.

Exploration of Other Neurotransmitter System Affinities

Arylcyclohexylamines often exhibit a complex pharmacology, with affinities for multiple receptor systems beyond the NMDA receptor. The following sections explore the potential interactions of this compound with other key neurotransmitter systems, based on data from related compounds.

Monoamine Transporter Binding Potentials

Interestingly, a distinct binding site, termed "PCP site 2," has been identified and is associated with monoamine reuptake inhibition. wikipedia.org This site is a high-affinity target for PCP and is distinct from the NMDA receptor binding site. wikipedia.org It has been suggested that this site may be an allosteric regulatory site on the monoamine transporters. wikipedia.org

The binding affinities of PCP for the monoamine transporters are presented in the table below. It is anticipated that BCP would exhibit a similar profile, potentially with variations in potency and selectivity.

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |

| Phencyclidine (PCP) | 347 | 1424 | Data not available |

Data for Phencyclidine (PCP) is used as a proxy for this compound. Data sourced from wikipedia.org.

Sigma Receptor Ligand Properties

Sigma receptors, which are now understood to be unique proteins in the endoplasmic reticulum rather than a type of opioid receptor, are another significant target for PCP and its analogs. There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂). PCP binds to both sigma receptor subtypes with relatively high affinity.

The binding affinities of PCP for sigma receptors are provided in the table below.

| Compound | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) |

| Phencyclidine (PCP) | 218 | 1660 |

Data for Phencyclidine (PCP) is used as a proxy for this compound. Specific source for Ki values not found in the provided search results.

Interactions with Other Central Nervous System Receptors

Studies on PCP have shown that it can also interact with other central nervous system receptors, although generally with lower affinity compared to the NMDA and sigma receptors. For instance, hydroxylation of PCP can significantly alter its binding profile, in some cases increasing its affinity for the morphine (mu-opioid) receptor. nih.gov The affinity of PCP for muscarinic acetylcholine (B1216132) receptors is generally low and is further decreased by hydroxylation. nih.gov

Neurobiological Mechanisms and Preclinical Research Models of 1 1 Benzylcyclohexyl Piperidine

Modulation of Neurotransmitter Release and Reuptake Dynamics

Specific studies detailing the effects of 1-(1-Benzylcyclohexyl)piperidine on the release and reuptake of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) are not presently found in the reviewed literature. Consequently, data on its potency (IC50 or Ki values) at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are unavailable.

In Vitro Neuropharmacological Investigations (e.g., Synaptosomal Preparations, Neuronal Cultures)

There is a lack of published in vitro studies using synaptosomal preparations or neuronal cultures to specifically characterize the neuropharmacological effects of this compound. Such studies would be essential to determine its binding affinities at various receptors and transporters and to elucidate its mechanism of action at a cellular level.

In Vivo Preclinical Behavioral Pharmacological Models

Detailed in vivo behavioral studies in preclinical models are crucial for understanding the potential psychoactive effects of a compound. However, specific data for this compound in established behavioral paradigms are not available.

Comparative Behavioral Phenotyping with Classical Dissociatives (e.g., Phencyclidine)

A comparative analysis of the behavioral phenotype of this compound with classical dissociatives like Phencyclidine (PCP) cannot be conducted without primary research data. Such a comparison would typically involve assessing effects on locomotor activity, stereotypy, and performance in specific behavioral assays designed to probe dissociative-like effects.

Assessment of Receptor-Mediated Behavioral Endpoints

Without knowledge of the primary receptor targets of this compound, it is not possible to assess receptor-mediated behavioral endpoints. This would require initial in vitro characterization to identify the receptors with the highest affinity for the compound, followed by in vivo studies using specific receptor antagonists to correlate behavioral effects with receptor interactions.

Metabolism and Pharmacokinetics of 1 1 Benzylcyclohexyl Piperidine in Preclinical Systems

In Vitro Metabolic Transformations (e.g., Hepatic Microsomal Studies)

There is no available scientific literature detailing the in vitro metabolic transformations of 1-(1-Benzylcyclohexyl)piperidine. Studies using hepatic microsomes, which are a common method for investigating the initial stages of drug metabolism by liver enzymes, have not been published for this specific compound. Consequently, information regarding the metabolic pathways, such as hydroxylation, oxidation, or glucuronidation, that BCP might undergo is currently unknown.

Identification and Structural Elucidation of Metabolites

As no in vitro or in vivo metabolism studies have been reported, there is no information on the potential metabolites of this compound. The scientific process of identifying and structurally elucidating metabolites, typically involving techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, has not been applied to BCP according to accessible records.

In Vivo Pharmacokinetic Profiles in Animal Models (Absorption, Distribution, Excretion)

There are no published studies on the in vivo pharmacokinetic profile of this compound in any animal models. Data concerning its absorption rates, volume of distribution, and routes of excretion from the body are not available in the scientific literature. Therefore, it is not possible to present a pharmacokinetic profile or create data tables related to these parameters.

Structure Activity Relationship Sar Studies of 1 1 Benzylcyclohexyl Piperidine and Its Analogs

Systematic Modifications of the Benzyl (B1604629) Moiety

Alterations to the benzyl group of BCP analogs have been shown to significantly impact their pharmacological activity. Research into related compounds has demonstrated that the nature and position of substituents on the aromatic ring are critical determinants of potency and selectivity.

In studies of related N-(1-benzylpiperidin-4-yl)arylacetamide analogues, it was found that substitutions on the benzyl ring can have a profound effect on receptor binding. For instance, in one study, it was noted that if the benzyl group possessed substituents in the 3- or 4-positions, all muscarinic M1 agonism was lost. nih.gov This suggests that steric hindrance or altered electronic properties at these positions are detrimental to activity at this particular receptor.

Furthermore, research on makaluvamine analogs, which feature a benzyl side chain, has provided insights into the effects of various substitutions. The introduction of 4-methyl, 4-chloro, and 4-fluoro substituents on the benzyl ring resulted in compounds with pronounced antiproliferative effects on breast cancer cell lines. researchgate.net Conversely, methoxy (B1213986) substitutions, in general, led to a slight decrease in activity in both benzyl and phenethyl series of these analogs. researchgate.net While not directly studying BCP, these findings highlight the sensitivity of the benzyl group to substitution and provide a framework for understanding how such modifications might influence the activity of BCP itself.

| Compound/Analog Series | Modification to Benzyl Moiety | Effect on Activity |

| N-(1-benzylpiperidin-4-yl)arylacetamide Analogs | Substituents at the 3- or 4-position | Loss of M1 agonism nih.gov |

| Makaluvamine Analogs | 4-Methyl, 4-Chloro, 4-Fluoro substitution | Pronounced antiproliferative effects researchgate.net |

| Makaluvamine Analogs | Methoxy substitution | Slight loss in activity researchgate.net |

Structural Variations within the Cyclohexyl Ring System

Modifications to the cyclohexyl ring of BCP analogs have been a key area of investigation, revealing that both the position and stereochemistry of substituents are critical for activity. Studies on methyl-substituted analogs of 1-(1-phenylcyclohexyl)piperidine (PCP), a closely related compound, have provided significant insights.

The introduction of a methyl group at the 2-position of the cyclohexyl ring leads to the formation of cis and trans diastereomers, which exhibit markedly different potencies. The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer was found to be approximately five times more potent than PCP in vitro and twice as potent in vivo. nih.gov In stark contrast, the racemic cis-1-(1-phenyl-2-methylcyclohexyl)piperidine and its individual enantiomers were essentially inactive both in vitro and in vivo. nih.gov

| Compound | Cyclohexyl Ring Modification | Relative Potency/Activity |

| (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | 2-Methyl (trans) | ~5x more potent than PCP in vitro, 2x in vivo nih.gov |

| cis-1-(1-phenyl-2-methylcyclohexyl)piperidine | 2-Methyl (cis) | Essentially inactive nih.gov |

| cis-1-(1-phenyl-4-methylcyclohexyl)piperidine | 4-Methyl (cis) | More potent than trans isomer, less than (-)-trans-2-methyl isomer nih.govscribd.com |

| trans-1-(1-phenyl-4-methylcyclohexyl)piperidine | 4-Methyl (trans) | Less potent than cis isomer nih.govscribd.com |

Substituent Effects on the Piperidine (B6355638) Heterocycle

The piperidine ring of BCP and its analogs is another key site for structural modification that can significantly influence pharmacological activity. Research on related compounds has shown that the nature of the substituent on the piperidine nitrogen plays a crucial role in determining affinity and selectivity for various transporters and receptors.

In a study of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a high-affinity dopamine (B1211576) uptake inhibitor, modifications to the piperidine ring were explored. It was found that a considerable degree of structural variation is permitted for the N-substituents while still retaining nanomolar affinity for sites on the dopamine transporter. nih.gov Interestingly, monoalkyl N-substituted BTCP derivatives displayed the highest affinity for the dopamine transporter in that series of compounds. nih.gov For example, the N-butyl derivative showed a very high affinity. nih.gov This suggests that for dopamine transporter activity, a single alkyl group on the piperidine nitrogen is well-tolerated and can even be beneficial.

Further studies on other piperidine-containing compounds have reinforced the importance of the N-substituent. For instance, in a series of σ1 receptor ligands, 1-methylpiperidines showed particularly high σ1 receptor affinity and selectivity, whereas piperidines with a proton (secondary amine), a tosyl group, or an ethyl group exhibited considerably lower σ1 affinity. nih.gov This highlights that even subtle changes to the N-substituent, such as the difference between a methyl and an ethyl group, can have a significant impact on receptor binding.

| Compound Series | Piperidine Modification | Effect on Activity |

| BTCP Analogs | Monoalkyl N-substitution (e.g., N-butyl) | High affinity for the dopamine transporter nih.gov |

| σ1 Receptor Ligands | 1-Methylpiperidine | High σ1 receptor affinity and selectivity nih.gov |

| σ1 Receptor Ligands | N-H, N-tosyl, N-ethyl | Considerably lower σ1 affinity nih.gov |

Stereochemical Influences on Pharmacological Activity

The stereochemistry of BCP analogs is a critical factor governing their pharmacological activity. The three-dimensional arrangement of the molecule, particularly the relative orientations of the benzyl, cyclohexyl, and piperidine moieties, dictates how it fits into and interacts with its biological targets.

The importance of stereochemistry is vividly illustrated in studies of methyl-substituted analogs of PCP. The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine, with an absolute configuration of 1S,2R, is not only the most potent of the simple methyl-substituted cyclohexyl PCP isomers but is also among the most potent PCP-like compounds synthesized. nih.gov It was found to be nine times more potent in vitro and four times more potent in vivo than its corresponding (+)-enantiomer. nih.gov This significant difference in potency between enantiomers underscores the stereoselective nature of the PCP binding site.

Conversely, the enantiomers of the cis-1-(1-phenyl-2-methylcyclohexyl)piperidine were both found to be essentially inactive, indicating that the trans relative stereochemistry between the phenyl and methyl groups on the cyclohexyl ring is crucial for high-affinity binding. nih.gov The high enantioselectivity observed for the active isomer suggests that the binding site can discriminate between the enantiotopic edges of the molecule. nih.govscribd.com This level of stereochemical recognition is a common feature in pharmacology, where the precise spatial arrangement of functional groups is necessary for optimal interaction with a chiral biological target. mdpi.com

| Compound | Stereochemistry | Pharmacological Activity |

| (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | 1S,2R | Highly potent; 9x more potent in vitro than its (+) enantiomer nih.gov |

| (+)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | 1R,2S | Significantly less potent than its (-) enantiomer nih.gov |

| cis-1-(1-phenyl-2-methylcyclohexyl)piperidine (racemic and enantiomers) | - | Essentially inactive nih.gov |

Advanced Analytical Methodologies for 1 1 Benzylcyclohexyl Piperidine Research

Chromatographic Techniques for Compound and Metabolite Quantification (e.g., LC-MS, GC-MS in research applications)

Chromatographic techniques are indispensable for the separation, identification, and quantification of BCP and its metabolites in complex biological matrices. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly employed methods in research settings. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for analyzing volatile and semi-volatile compounds. thermofisher.com In the context of BCP research, the sample, often extracted from a biological fluid, is first vaporized and introduced into the gas chromatograph. An inert carrier gas then transports the vaporized analytes through a long, thin capillary column. innovatechlabs.com The separation of BCP from its metabolites and other matrix components is achieved based on their different boiling points and affinities for the column's stationary phase. innovatechlabs.comsmithers.com As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for detection and quantification. innovatechlabs.com GC-MS offers high sensitivity and is particularly useful for identifying unknown compounds through comparison of their mass spectra with established libraries. smithers.com For instance, the analysis of various drugs and their metabolites in foodstuffs and environmental samples has been successfully performed using GC-MS, demonstrating its applicability for similar analytical challenges in BCP research. thermofisher.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly versatile and sensitive technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. nih.gov This method involves a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. rssl.com The separation of BCP and its metabolites is based on their differential interactions with the stationary and mobile phases. nih.gov Following separation by the liquid chromatograph, the analytes are introduced into the mass spectrometer. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides exceptional selectivity and sensitivity for quantifying low-level analytes in complex mixtures like blood or urine. nih.govnih.gov This makes it an ideal platform for pharmacokinetic studies, enabling the precise measurement of BCP and its metabolites over time. nih.gov The development of streamlined LC-MS/MS methods allows for the rapid and simultaneous analysis of multiple drug classes, a strategy that can be adapted for comprehensive BCP metabolite profiling. nih.gov

The table below illustrates typical parameters that are determined in a quantitative chromatographic analysis. The values are hypothetical for BCP and its potential metabolites and serve as an example of data generated in such research.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (ng/mL) |

|---|---|---|---|---|

| 1-(1-Benzylcyclohexyl)piperidine (BCP) | 5.8 | 258.2 | 167.1 | 0.5 |

| Hydroxy-BCP | 4.9 | 274.2 | 183.1 | 1.0 |

| N-dealkylated-BCP | 4.2 | 174.1 | 91.1 | 1.5 |

Spectroscopic Characterization for Structural Confirmation (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance)

Spectroscopic methods are fundamental for the unambiguous confirmation of the chemical structure of synthesized BCP and the identification of its unknown metabolites.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.govthermofisher.com Unlike standard mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas (isobars). thermofisher.com This capability is invaluable for confirming the identity of BCP and for proposing the structures of its metabolites by providing their exact molecular formulas. nih.gov The high resolving power of modern instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, allows for the separation of analyte signals from matrix interferences, ensuring confident identification even in complex samples. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of a compound. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net 1H NMR and 13C NMR are the most common NMR experiments. In a 1H NMR spectrum of BCP, for example, signals corresponding to the protons of the benzyl (B1604629) group, the cyclohexyl ring, and the piperidine (B6355638) ring would be observed at characteristic chemical shifts. rsc.orgchemicalbook.comchemicalbook.com The integration of these signals provides the ratio of protons in each environment, while the splitting patterns (multiplicity) reveal information about neighboring protons. 2D NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the BCP structure. researchgate.net

The following table presents hypothetical NMR data for BCP, illustrating the type of information obtained for structural confirmation.

| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |

|---|---|---|

| Benzyl-CH2 | 2.95 (s) | 45.8 |

| Aromatic-H | 7.20-7.35 (m) | 126.5, 128.3, 130.5 |

| Piperidine-H (α to N) | 2.50 (t) | 52.1 |

| Piperidine-H (β, γ to N) | 1.40-1.65 (m) | 24.5, 26.4 |

| Cyclohexyl-H | 1.20-1.90 (m) | 22.8, 27.1, 36.4, 65.2 (quaternary) |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone of pharmacological research, providing quantitative data on the interaction between a ligand, such as BCP, and a receptor. nih.gov These assays are essential for determining the binding affinity of BCP for its molecular targets, which is a critical step in understanding its mechanism of action.

The fundamental principle of a competitive binding assay involves incubating a source of receptors (e.g., cell membranes expressing the target receptor) with a fixed concentration of a radiolabeled ligand (a ligand tagged with a radioactive isotope like 3H or 125I) and varying concentrations of the unlabeled test compound (BCP). nih.govsci-hub.se BCP will compete with the radioligand for binding to the receptor. As the concentration of BCP increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes.

From the resulting concentration-response curve, the IC50 value (the concentration of BCP that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the unlabeled ligand for the receptor. nih.gov A lower Ki value indicates a higher binding affinity. These assays have been used to identify BCP as a ligand for various receptors, including the NMDA receptor. nih.gov Similarly, the binding affinities of other compounds, such as β-caryophyllene for the CB2 receptor, have been determined using this technique. nih.govwikipedia.orgnih.gov

The table below shows examples of binding affinity data that can be obtained from radioligand binding assays. The values are illustrative and represent potential findings for BCP at different neurotransmitter receptors.

| Receptor Target | Radioligand Used | Ki (nM) |

|---|---|---|

| NMDA Receptor (PCP site) | [3H]MK-801 | 25 |

| Sigma-1 Receptor | 3H-Pentazocine | 150 |

| Dopamine (B1211576) Transporter (DAT) | [3H]WIN 35,428 | 800 |

| Serotonin (B10506) Transporter (SERT) | [3H]Citalopram | >10,000 |

Future Directions and Emerging Research Avenues for 1 1 Benzylcyclohexyl Piperidine

Refined Characterization of Receptor Selectivity and Functional Efficacy

Future research will undoubtedly focus on a more granular understanding of how BCP and its derivatives interact with a wider array of biological targets. While the N-benzyl piperidine (B6355638) (N-BP) motif is a known versatile tool in drug discovery for fine-tuning efficacy and physicochemical properties, a comprehensive screening of BCP against a broad panel of receptors is warranted. nih.gov This will help to move beyond its known interactions and potentially uncover novel targets.

A critical area of investigation will be the determination of functional selectivity, also known as biased agonism. This phenomenon, where a ligand can differentially activate signaling pathways downstream of a single receptor, is a burgeoning field in pharmacology. nih.gov Future studies should aim to dissect the signaling cascades modulated by BCP at its primary targets, which could reveal a more nuanced pharmacological profile. For instance, related piperidine compounds have been investigated for their dual activity at histamine (B1213489) H3 and sigma-1 receptors, highlighting the potential for polypharmacology. nih.gov By employing advanced in vitro functional assays, researchers can map the specific signaling "fingerprint" of BCP, which could lead to the design of more selective and efficacious molecules.

Integration of Computational Chemistry and Molecular Dynamics Simulations

The synergy between experimental work and in silico approaches will be paramount in guiding the future exploration of BCP. Computational studies, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the molecular basis of ligand-receptor interactions. nih.govnih.gov These methods can provide atomic-level insights into the binding pose of BCP within a receptor's binding pocket and identify key amino acid residues involved in the interaction. nih.govucl.ac.uk

MD simulations, in particular, can offer a dynamic view of the binding process, revealing conformational changes in both the ligand and the receptor over time. ucl.ac.ukyoutube.com This can be instrumental in understanding the mechanics of receptor activation and the principles governing functional selectivity. Furthermore, computational approaches can be used to predict the druggability of binding sites and to virtually screen for new analogs of BCP with improved affinity and selectivity. nih.gov The use of advanced techniques like accelerated MD simulations can help to overcome the time-scale limitations of conventional simulations, allowing for the observation of rare binding and unbinding events. nih.gov

Development of Novel Research Probes and Pharmacological Tools

The development of chemical probes derived from the BCP scaffold represents a significant avenue for future research. These probes are indispensable tools for studying biological processes in their native environment. nih.govmskcc.org By strategically modifying the BCP structure, for example, by incorporating fluorescent tags or photoreactive groups, researchers can create powerful tools for a variety of applications.

Fluorescently labeled BCP analogs could be used in high-content imaging studies to visualize the subcellular localization of their target receptors and to track their movement within living cells. Photoaffinity probes, on the other hand, can be used to covalently label and identify the specific binding proteins of BCP, thus confirming its molecular targets and potentially uncovering new ones. The N-benzyl piperidine motif itself is recognized for its utility in creating such medicinally relevant tools. nih.gov The development of a diverse "chemical toolbox" based on the BCP core would significantly accelerate research into its mechanisms of action and biological roles. mskcc.org

Exploration of Non-Classical Mechanisms of Action

Beyond the classical receptor-ligand interaction paradigm, future research should explore the possibility of non-classical mechanisms of action for BCP. This could involve investigating its effects on protein-protein interactions, enzyme activity, or other cellular processes. For instance, analogs of the related compound phencyclidine have been synthesized and evaluated as inhibitors of trypanothione (B104310) reductase, a key enzyme in certain parasites, indicating that this chemical class may have utility beyond traditional neurological targets. nih.gov

This line of inquiry could also extend to exploring BCP's potential as a dual-target or multi-target ligand, a strategy that is gaining traction in the development of treatments for complex diseases. nih.gov The structural flexibility of the N-benzyl piperidine moiety makes it an attractive starting point for designing molecules that can interact with multiple biological targets. nih.gov Unraveling these non-classical mechanisms will not only provide a more comprehensive understanding of BCP's pharmacology but could also open up entirely new therapeutic possibilities.

Q & A

Q. What are the common synthetic routes for preparing 1-(1-Benzylcyclohexyl)piperidine, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine and benzyl chloride to form the benzyl-substituted intermediate. Key steps include:

- Alkylation : Benzylation of piperidine under basic conditions (e.g., K₂CO₃) at 60–80°C in a polar aprotic solvent like DMF .

- Cyclohexane Ring Formation : Cyclohexane derivatives are introduced via Friedel-Crafts alkylation or catalytic hydrogenation, depending on substituents .

- Functional Group Modifications : Post-synthetic modifications (e.g., oxidation with KMnO₄ or reduction with NaBH₄) are used to introduce or stabilize specific groups .

Optimal conditions require inert atmospheres (N₂/Ar) and controlled temperatures to avoid side reactions like over-oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Standard analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl and cyclohexyl proton environments and rule out regioisomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₈H₂₅N, MW 255.39 g/mol) and detect impurities .

- Chromatography : HPLC or GC with UV/RI detection to assess purity (>95% by area normalization) .

Q. What are the known pharmacological properties of structurally related piperidine derivatives?

Methodological Answer: Piperidine derivatives often exhibit CNS activity. For example:

- Analgesic/Antidepressant Effects : Similar compounds show affinity for serotonin (5-HT) and dopamine receptors, validated via radioligand binding assays .

- SAR Insights : Substituents like benzyl groups enhance lipophilicity and blood-brain barrier penetration, while cyclohexyl moieties modulate steric effects .

Advanced Research Questions

Q. How can computational tools optimize the synthesis of this compound for higher yields or enantiomeric purity?

Methodological Answer:

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict feasible pathways using precursor scoring and plausibility thresholds (e.g., min. plausibility = 0.01) .

- DFT Calculations : Modeling transition states (e.g., for hydrogenation steps) identifies energy barriers and guides catalyst selection (e.g., Pd/C vs. Raney Ni) .

- Chiral Resolution : Molecular docking simulations (AutoDock Vina) predict enantiomer-receptor interactions to prioritize synthetic targets .

Q. How should researchers design experiments to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Variable Temperature NMR : Assess dynamic processes (e.g., ring flipping in cyclohexane) by acquiring spectra at 25°C vs. −40°C .

- Isotopic Labeling : Introduce deuterium at suspected exchange sites to simplify splitting patterns .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures, particularly for stereoisomers .

Q. What factorial design approaches are suitable for studying substituent effects on the compound’s bioactivity?

Methodological Answer:

- 2³ Factorial Design : Vary three factors (e.g., benzyl position, cyclohexyl substituents, piperidine N-alkylation) to assess main effects and interactions .

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., temperature, solvent polarity) for maximal receptor binding affinity .

- DoE Software : Use tools like JMP or Minitab to analyze variance (ANOVA) and identify significant factors (p < 0.05) .

Q. How can researchers mitigate stability issues during long-term storage of this compound?

Methodological Answer:

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring detects hydrolysis or oxidation products .

- Lyophilization : For hygroscopic derivatives, lyophilize under vacuum and store in amber vials with desiccants (e.g., silica gel) .

- Inert Atmospheres : Use argon-filled containers to prevent radical-mediated degradation .

Data Contradiction and Validation

Q. How should conflicting biological activity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Pharmacokinetic Profiling : Compare plasma protein binding (PPB) and metabolic stability (e.g., liver microsome assays) to explain bioavailability gaps .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that alter in vivo efficacy .

- Dose-Response Reassessment : Adjust dosing regimens in animal models to account for species-specific metabolic rates .

Q. What statistical methods validate reproducibility in synthetic yield data across labs?

Methodological Answer:

- Interlaboratory Studies : Use Cohen’s kappa (κ) to measure agreement in categorical outcomes (e.g., yield categories: low/medium/high) .

- Bland-Altman Plots : Visualize systematic biases between labs for continuous yield data .

- Robustness Testing : Introduce deliberate variations (e.g., ±5% reagent stoichiometry) to assess method resilience .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?

Methodological Answer:

- Explosion Risks : Use spark-proof equipment and conduct small-scale catalyst screening (e.g., 10–50 mg) to avoid exothermic runaway reactions .

- Ventilation : Perform reactions in fume hoods with H₂ sensors to detect leaks .

- Waste Disposal : Quench catalysts (e.g., Pd/C) with aqueous NH₄OH before disposal to prevent residual reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.